molecular formula C14H13NO3 B7469528 N-(2-acetylphenyl)-2-methylfuran-3-carboxamide

N-(2-acetylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B7469528
M. Wt: 243.26 g/mol
InChI Key: BGHPCSJJJTWAHA-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2-methylfuran-3-carboxamide (APMF) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. APMF is a synthetic compound that belongs to the class of furan carboxamides. It has been shown to exhibit significant biological activity, including anti-inflammatory, analgesic, and antioxidant effects.

Mechanism of Action

The exact mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and cytokines. This compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress. In terms of its potential anti-cancer effects, this compound may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In animal models, this compound has been shown to decrease inflammation and pain, as well as reduce oxidative stress. This compound has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is its potential therapeutic uses. This compound has been shown to have significant anti-inflammatory, analgesic, and antioxidant effects, as well as potential anti-cancer effects. Additionally, this compound has a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of this compound is its relatively complex synthesis method. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic uses of this compound.

Future Directions

There are several potential future directions for the study of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide. One potential direction is to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound with significant potential therapeutic uses. This compound has been shown to exhibit anti-inflammatory, analgesic, and antioxidant effects, as well as potential anti-cancer effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of pro-inflammatory mediators and the scavenging of free radicals. Further studies are needed to fully understand the potential therapeutic uses of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide involves several steps, including the reaction of 2-acetylphenol with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide product. The final product is purified using column chromatography.

Scientific Research Applications

N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

N-(2-acetylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9(16)11-5-3-4-6-13(11)15-14(17)12-7-8-18-10(12)2/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHPCSJJJTWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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